molecular formula C21H15F2N3O3S B2678946 2,5-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898421-07-3

2,5-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2678946
CAS No.: 898421-07-3
M. Wt: 427.43
InChI Key: JBIGLNAPSQWSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-difluoro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H15F2N3O3S and its molecular weight is 427.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Fluorinated Isoquinolines and Quinolines : The compound contributes to the synthesis of fluorinated isoquinolines and quinolines, as demonstrated in studies exploring the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to high-yield derivatives (Ichikawa et al., 2006).

  • Development of pH-Responsive Mn2+ Complexes : Research on ligands containing a sulfonamide group attached to various acid units shows the potential of these compounds in developing pH-dependent relaxivity responses upon complexation with Mn2+ in aqueous solutions (Uzal-Varela et al., 2020).

  • Formation of Tetrahydroquinazoline Derivatives : The reaction of N-(2-Chloromethylphenyl)benzenesulfonamides with N-benzylideneamines leads to the formation of 1,2,3,4-tetrahydroquinazoline derivatives, indicating the significance of such compounds in synthesizing novel heterocyclic compounds (Cremonesi et al., 2010).

Chemical Properties and Applications

  • Luminescence and Antibacterial Properties : Studies have shown that compounds with sulfonamide and quinazolinone fragments exhibit luminescence properties and potential antibacterial activities. This highlights their usefulness in developing materials with specific optical and biological properties (Popov et al., 2017).

  • Catalytic Applications : Sulfonamide-bearing quinazoline derivatives have been evaluated for their catalytic efficiency in various reactions, such as the transfer hydrogenation of acetophenone derivatives, demonstrating their potential in catalysis and chemical synthesis (Dayan et al., 2013).

  • Antitumor Activity : Novel quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine show promising antitumor activity, suggesting their potential in medicinal chemistry and drug development (Alqasoumi et al., 2010).

Properties

IUPAC Name

2,5-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O3S/c1-13-24-19-8-3-2-7-17(19)21(27)26(13)16-6-4-5-15(12-16)25-30(28,29)20-11-14(22)9-10-18(20)23/h2-12,25H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIGLNAPSQWSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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